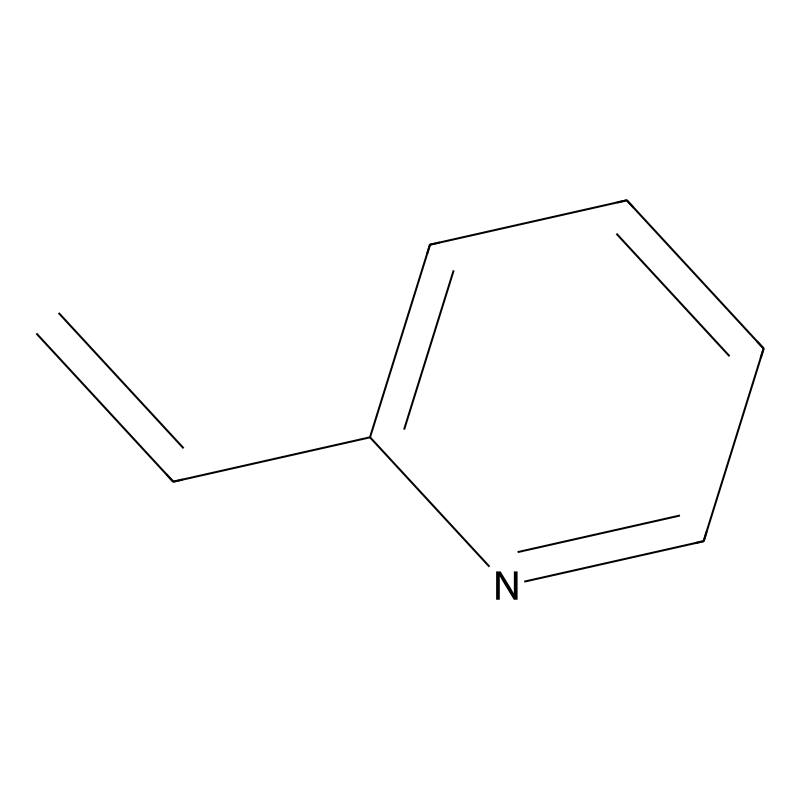

2-Vinylpyridine

H2C=CHC5H4N

C7H7N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

H2C=CHC5H4N

C7H7N

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in alcohol, ether, acetone

Soluble in oxygenated and chlorinated solvents

In water, 2.75X10+4 mg/l @ 20 °C

Solubility in water: moderate

Synonyms

Canonical SMILES

2-Vinylpyridine is an organic compound with the chemical formula and is classified as a derivative of pyridine. Specifically, it features a vinyl group located at the 2-position adjacent to the nitrogen atom in the pyridine ring. This compound typically appears as a colorless liquid, although it may often be brown due to impurities. It has a boiling point of approximately 159–160 °C and is known to be flammable and toxic, necessitating careful handling and storage conditions to prevent polymerization and degradation .

- Polymerization: The compound readily undergoes polymerization, especially when exposed to heat or light. To mitigate this, stabilizers like 4-tert-butylcatechol are commonly added during storage .

- Nucleophilic Addition: The electron-withdrawing nitrogen atom enhances the electrophilicity of the vinyl group, allowing nucleophiles such as methoxide and cyanide to add at this site. This leads to the formation of various addition products .

- Alkylation Reactions: In the presence of rhodium(I) catalysts, 2-vinylpyridine can undergo regioselective β-alkylation with alkenes, resulting in products that arise from C–H bond activation .

The biological activity of 2-vinylpyridine has been explored in several contexts. Notably, it has been found to be a precursor in the synthesis of veterinary anthelmintics through its reaction with methanol, leading to compounds that exhibit anthelmintic properties . Additionally, derivatives of 2-vinylpyridine have been investigated for their potential pharmaceutical applications, including the synthesis of Axitinib, a drug used in cancer therapy .

There are two primary methods for synthesizing 2-vinylpyridine:

- From 2-Methylpyridine and Formaldehyde:

- From Acetylene and Acrylonitrile:

2-Vinylpyridine has diverse applications across various industries:

- Polymer Production: It serves as a co-monomer in producing specialty polymers such as latex terpolymers used in tire cord applications. It enhances bonding between rubber and tire cords when copolymerized with styrene and butadiene .

- Organic Synthesis: The compound is utilized as an intermediate for synthesizing pharmaceuticals and agrochemicals. Its ability to react with nucleophiles makes it valuable in creating complex organic molecules .

- Dyes and Coatings: Due to its reactivity, 2-vinylpyridine is also used in dye manufacturing and coatings where specific chemical properties are required .

Research has shown that 2-vinylpyridine can form organometallic complexes through C–H activation processes, particularly with transition metals like rhodium. These studies reveal insights into its reactivity patterns and potential applications in catalysis . The interaction between 2-vinylpyridine and various catalysts has been explored to enhance reaction efficiencies and product selectivities.

Several compounds share structural similarities with 2-vinylpyridine. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Vinylpyridine | Vinyl group at position 1 | Different reactivity patterns compared to 2-vinylpyridine; less studied for biological activity. |

| Pyridine | Simple aromatic nitrogen ring | Lacks vinyl functionality; primarily used as a solvent or base in organic reactions. |

| N-Methyl-2-vinylpyridine | Methyl substitution on nitrogen | Alters electronic properties; may exhibit different biological activities compared to parent compound. |

The uniqueness of 2-vinylpyridine lies in its specific reactivity due to the positioning of the vinyl group relative to the nitrogen atom, which significantly influences its chemical behavior and applications compared to its analogs.

Physical Description

Liquid

COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

XLogP3

Boiling Point

159-160 °C

Flash Point

Density

Relative density (water = 1): 1.00

LogP

log Kow= 1.54

1.39

Odor

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 57 of 173 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 116 of 173 companies with hazard statement code(s):;

H226 (99.14%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (60.34%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (39.66%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (95.69%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (97.41%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (42.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (58.62%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (51.72%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H411 (42.24%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

10 MM HG @ 44.5 °C

Vapor pressure, kPa at 44.5 °C: 1.33

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

1337-81-1

27476-03-5

25014-15-7

Associated Chemicals

Wikipedia

Methods of Manufacturing

...manufactured by treatment of 2-methylpyridine with aqueous formaldehyde, followed by dehydration of the resulting intermediate alcohol. The reaction is carried out at 150 to 200 °C in an autoclave. After removal of unreacted 2-methylpyridine by distillation, concentrated aqueous sodium hydroxide is added to the residue and the resultant mixture is distilled under reduced pressure. During distillation, the dehydration of 2-(2-pyridyl)ethanol occurs to give 2-vinylpyridine as a distillate, which can be purified further by fractional distillation under reduced pressure in the presence of an inhibitor such as 4-tert-butylcatecohol.

General Manufacturing Information

Pyridine, 2-ethenyl-: ACTIVE

Pyridine, 2-ethenyl-, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

... been investigated for use in synthetic rubbers, photographic film, ion exchange resins, and other polymers as well as pharmaceuticals.

Analytic Laboratory Methods

NIOSH Method 1613. Analysis of air samples for pyridine using gas chromatography with FID detection. Working range of 1 to 14 ppm (3 to 45 mg/cu m) for a 100-L air sample. /Pyridine/

Pyridine and its derivatives in water and sediment were determined by gas chromatography. Recovery was 95, 90, and 84% from purified water, river water, and sediment, respectively. The detection limit was 0.001 mg/l water and 0.01 mg/l sediment. /Pyridine and its derivatives/

Pyridine was determined in air by gas chromatography. /Pyridine/

VARIOUS TLC SYSTEMS FOR THE SEPARATION OF 2-, 3-, & 4-SUBSTITUTED PYRIDINES ARE DESCRIBED.